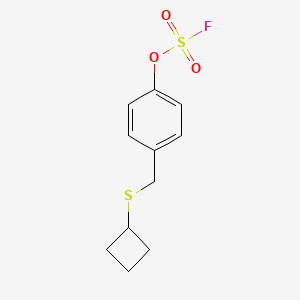
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyclobutylsulfanylmethyl group attached to a benzene ring, which also bears a fluorosulfonyloxy substituent
准备方法
The synthesis of 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclobutylsulfanylmethyl Intermediate: This step involves the reaction of cyclobutylthiol with a suitable alkylating agent to form the cyclobutylsulfanylmethyl intermediate.
Introduction of Fluorosulfonyloxy Group: The intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to introduce the fluorosulfonyloxy group onto the benzene ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to facilitate the desired transformations.
化学反应分析
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The sulfur atom in the cyclobutylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include nucleophiles like amines or alkoxides, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The cyclobutylsulfanylmethyl group may influence the compound’s overall reactivity and binding affinity through steric and electronic effects.
相似化合物的比较
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene can be compared with similar compounds such as:
1-(Cyclopropylsulfanylmethyl)-4-fluorosulfonyloxybenzene: Differing by the cyclopropyl group, this compound may exhibit different reactivity and stability.
1-(Cyclobutylsulfanylmethyl)-4-chlorosulfonyloxybenzene: The presence of a chlorosulfonyloxy group instead of a fluorosulfonyloxy group can lead to variations in chemical behavior and applications.
属性
IUPAC Name |
1-(cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S2/c12-17(13,14)15-10-6-4-9(5-7-10)8-16-11-2-1-3-11/h4-7,11H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQPKQWJJIKKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SCC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














